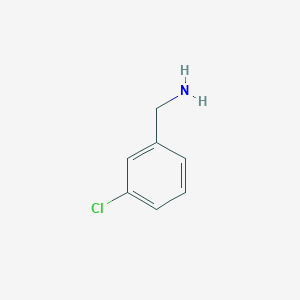

3-Chlorobenzylamine

描述

Significance as a Core Intermediate in Organic Synthesis

In organic synthesis, 3-Chlorobenzylamine serves as a crucial intermediate for the creation of a variety of target molecules. Its amine group can undergo reactions such as alkylation, acylation, and reductive amination, while the aryl chloride moiety can participate in coupling reactions and other transformations characteristic of aryl halides. chemicalbook.com This reactivity profile enables researchers to introduce both a benzylamine (B48309) scaffold and a chlorine substituent into larger molecular structures.

For instance, this compound is utilized in the synthesis of amides, such as 3-Chlorobenzamide, and substituted pyrimidinamines, like N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine. chemicalbook.com It also plays a role in the synthesis of sulfonamides, such as N-(3-chlorobenzyl) toluene-p-sulphonamide. sigmaaldrich.comchemicalbook.com The compound has been employed in reductive amination processes during the synthesis of dihydroquinolones. sigmaaldrich.comchemicalbook.com

Research highlights its use in the synthesis of novel derivatives. In one study, this compound was reacted with saccharin (B28170) derivatives to yield 2-(ω-(N-benzylamino)alkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxides. researchgate.netmdpi.com These reactions, typically carried out in solvents like dimethyl sulfoxide (B87167) (DMSO), demonstrate the compound's utility in constructing complex heterocyclic systems. researchgate.netmdpi.com

The versatility of this compound as an intermediate is further illustrated by its application in the synthesis of antiviral agents. It has been used in the preparation of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, which have shown activity against viruses like the Zika virus. mdpi.com Specifically, reactions involving this compound with pyrrolo[2,3-d]pyrimidine intermediates have successfully yielded target antiviral compounds. mdpi.com

The physical and chemical properties of this compound are well-documented and are critical for its application in synthesis. Key properties include its boiling point, density, and refractive index. sigmaaldrich.comvwr.comchemicalbook.comchemsrc.com

| Property | Value | Source |

| Boiling Point | 110-112 °C at 17 mmHg | sigmaaldrich.comvwr.comchemicalbook.com |

| Density | 1.159 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | 1.559 (lit.) at 20°C/D | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₈ClN | nih.govsigmaaldrich.comvwr.comchemsrc.com |

| Molecular Weight | 141.60 g/mol | nih.govsigmaaldrich.comchemsrc.com |

| CAS Number | 4152-90-3 | nih.govsigmaaldrich.comvwr.comchemsrc.com |

| EINECS Number | 223-985-0 | nih.govsigmaaldrich.comvwr.com |

Expanding Research Frontiers Across Disciplines

The application of this compound extends beyond traditional organic synthesis into various research frontiers, including medicinal chemistry and materials science.

In medicinal chemistry, this compound serves as a precursor for synthesizing compounds with potential biological activities. ontosight.aiontosight.ai Derivatives incorporating the 3-chlorobenzyl moiety have been explored for various pharmacological properties. For example, compounds containing a this compound structure have been investigated in the context of developing novel ligands targeting cholinesterases and amyloid beta, which are relevant to Alzheimer's disease research. researchgate.netmdpi.com Research involves synthesizing heterodimeric compounds where this compound is incorporated into the molecular structure, followed by evaluation of their inhibitory potency against enzymes like acetylcholinesterase (AChE). mdpi.com

Furthermore, the compound has found application in materials science research, particularly in the development of perovskite solar cells. This compound has been used to construct 2D passivation layers on methylamine (B109427) lead iodine (MAPbI₃) perovskites. researchgate.net This application leverages the ability of this compound to anchor onto the perovskite surface, forming interactions that can suppress energy loss and enhance stability against moisture ingress. researchgate.net Detailed characterizations in such studies have shown that the this compound passivation layer can optimize energy levels and prolong carrier lifetime in perovskite materials, leading to improved power conversion efficiency and long-term stability of solar cells. researchgate.net

The use of this compound in synthesizing complex molecules for biological evaluation and in developing advanced materials highlights its expanding role in diverse academic research disciplines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFPYGGTDAYECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063323 | |

| Record name | Benzenemethanamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4152-90-3 | |

| Record name | 3-Chlorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4152-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 3 Chlorobenzylamine and Its Derivatives

Conventional Synthetic Routes to 3-Chlorobenzylamine

Historically, the synthesis of this compound has been achieved through classical methods primarily involving the amination of benzyl (B1604629) halides. A common industrial-scale approach begins with the chlorination of 3-chlorotoluene. This reaction, typically initiated by UV light or a radical initiator, selectively chlorinates the methyl group to form 3-chlorobenzyl chloride.

Following the formation of 3-chlorobenzyl chloride, a conventional route to this compound involves direct amination using ammonia. This nucleophilic substitution reaction, however, can be challenging to control. The primary amine product is often more nucleophilic than ammonia, leading to the formation of secondary and tertiary amine byproducts through over-alkylation. To favor the formation of the primary amine, a large excess of ammonia is typically employed.

An alternative conventional method involves the reaction of 3-chlorobenzyl chloride with a protected form of ammonia, such as hexamethylenetetramine (the Delepine reaction), followed by acidic hydrolysis to yield the primary amine. Another approach is the Gabriel synthesis, where phthalimide is used as an ammonia surrogate to prevent over-alkylation, followed by hydrolysis or hydrazinolysis to release the primary amine.

Table 1: Conventional Synthesis of this compound

| Starting Material | Reagents | Product | Key Conditions | Yield |

| 3-Chlorobenzyl chloride | 1. Hexamethylenetetramine 2. HCl/EtOH | This compound | Delepine Reaction | Moderate |

| 3-Chlorobenzyl chloride | 1. Potassium phthalimide 2. Hydrazine (B178648) | This compound | Gabriel Synthesis | Good |

Reductive Amination Strategies in Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, 3-chlorobenzaldehyde serves as the readily available starting material.

The reaction is typically carried out in the presence of a suitable reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity.

Table 2: Reductive Amination for this compound Synthesis

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Product | Yield |

| 3-Chlorobenzaldehyde | Ammonia | Sodium Borohydride/Silica Gel | THF | This compound | High |

| 3-Chlorobenzaldehyde | Ammonium (B1175870) Acetate | Sodium Triacetoxyborohydride | Dichloroethane | This compound | High |

Dihydroquinolone Synthesis via Reductive Amination

This compound is a key building block in the synthesis of more complex heterocyclic structures. One notable application is in the preparation of dihydroquinolone derivatives. In these syntheses, this compound participates in a reductive amination reaction with a suitable keto-ester, leading to the formation of a substituted amino acid which can then be cyclized to form the dihydroquinolone ring system. This approach is valuable in medicinal chemistry for the generation of libraries of compounds for biological screening. sigmaaldrich.com

Nucleophilic Substitution Reactions in Derivatization

The amino group of this compound is nucleophilic and readily undergoes substitution reactions with various electrophiles, allowing for the synthesis of a wide range of N-substituted derivatives. A common derivatization method is N-alkylation, where this compound is treated with an alkyl halide (e.g., alkyl iodides, bromides, or chlorides) to form secondary or tertiary amines.

To control the degree of alkylation and avoid the formation of quaternary ammonium salts, the reaction conditions, such as stoichiometry and the nature of the base, must be carefully controlled. The use of a bulky base or a protecting group strategy can favor mono-alkylation.

Another important nucleophilic substitution reaction is N-acylation, where this compound reacts with acyl chlorides or anhydrides to form amides. These amide derivatives are often stable, crystalline solids and are important intermediates in organic synthesis.

Table 3: Derivatization of this compound via Nucleophilic Substitution

| Electrophile | Reagent/Conditions | Product Type |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-3-chlorobenzylamine |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-chlorobenzylamine |

| Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Sulfonyl-3-chlorobenzylamine |

Transition Metal-Catalyzed Approaches in Benzylamine (B48309) Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for the synthesis of arylamines from aryl halides or triflates and amines. This methodology can be applied to the synthesis of N-aryl derivatives of this compound.

In a typical Buchwald-Hartwig reaction, an aryl halide (e.g., bromobenzene or chlorobenzene) is coupled with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and a wide variety of phosphine ligands have been developed to accommodate a broad range of substrates.

This method offers a direct route to N-aryl-3-chlorobenzylamines, which can be challenging to synthesize using traditional methods. The reaction conditions are generally mild and tolerate a wide variety of functional groups.

Table 4: Palladium-Catalyzed Synthesis of N-Aryl-3-chlorobenzylamines

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Product |

| Aryl Bromide | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene (B28343) | N-Aryl-3-chlorobenzylamine |

| Aryl Chloride | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | N-Aryl-3-chlorobenzylamine |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the context of this compound synthesis, several green approaches have been explored to minimize waste, reduce energy consumption, and use safer reagents.

One such approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. This technique has been applied to various steps in the synthesis of this compound and its derivatives, including nucleophilic substitution and cyclization reactions.

Another green chemistry strategy is the development of solvent-free or "neat" reaction conditions. By eliminating the solvent, waste is significantly reduced, and the purification process is often simplified. For example, the reductive amination of 3-chlorobenzaldehyde can be performed under solvent-free conditions using a solid-supported catalyst and a reducing agent.

Furthermore, the use of catalytic methods, such as the transition metal-catalyzed reactions discussed earlier, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often proceeding under milder conditions. The development of reusable catalysts is an active area of research to further enhance the sustainability of these processes.

Table 5: Green Synthetic Approaches

| Green Principle | Synthetic Method | Application Example | Advantage |

| Energy Efficiency | Microwave-Assisted Synthesis | N-alkylation of this compound | Reduced reaction time, higher yields |

| Waste Reduction | Solvent-Free Reaction | Reductive amination of 3-chlorobenzaldehyde | Elimination of solvent waste, easier purification |

| Catalysis | Heterogeneous Catalysis | Catalytic amination of 3-chlorobenzyl alcohol | Catalyst reusability, milder conditions |

Chemical Reactivity and Transformation of 3 Chlorobenzylamine

Reactions Involving the Primary Amine Functionality

The primary amine group of 3-chlorobenzylamine is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

A common transformation of this compound involves the formation of N-substituted derivatives. One of the most effective methods for this is reductive amination. chemistrysteps.com This two-step, one-pot reaction involves the initial reaction of this compound with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. nih.gov A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the imine in the presence of the carbonyl starting material. nih.govsigmaaldrich.com

This compound has been specifically utilized in reductive amination reactions during the synthesis of dihydroquinolines. chemistrysteps.com

Table 1: Examples of N-Substituted Benzylamines from this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| Aldehyde/Ketone | 1. This compound 2. Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | N-alkylated or N,N-dialkylated this compound | Reductive Amination |

| Toluene-p-sulfonyl chloride | Base | N-(3-chlorobenzyl)toluene-p-sulphonamide | Sulfonylation |

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. sigmaaldrich.comnih.gov This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). sigmaaldrich.comnih.gov

The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent. nih.gov While Schiff bases derived from aliphatic aldehydes can be unstable and prone to polymerization, those formed from aromatic aldehydes tend to be more stable due to conjugation. fishersci.se

These imine intermediates are not only stable compounds in their own right but also serve as key intermediates in other reactions, such as reductive amination, where they are immediately reduced to form secondary amines.

The primary amine of this compound can readily react with carboxylic acids and their derivatives to form amides. This N-acylation is a fundamental transformation in organic synthesis. masterorganicchemistry.com The most direct method, the reaction with a carboxylic acid, often requires high temperatures or the use of a coupling agent to activate the carboxylic acid and facilitate the removal of water. masterorganicchemistry.com

A more common and efficient approach is the reaction of this compound with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. sigmaaldrich.comchemicalbook.com These reactions are typically rapid and proceed under mild conditions, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). sigmaaldrich.com For instance, the reaction with an acyl chloride, known as the Schotten-Baumann reaction, is a widely used method for amide bond formation. sigmaaldrich.com

This compound has been shown to react with toluene-p-sulfonyl chloride to yield N-(3-chlorobenzyl)toluene-p-sulphonamide, demonstrating its reactivity towards acylation-type reactions. pressbooks.pub

Table 2: General Amidation Reactions of this compound

| Acylating Agent | General Structure | Product |

| Carboxylic Acid | R-COOH | N-(3-chlorobenzyl)amide |

| Acyl Chloride | R-COCl | N-(3-chlorobenzyl)amide |

| Acid Anhydride | (R-CO)2O | N-(3-chlorobenzyl)amide |

Reactions Involving the Chloro Substituent on the Aromatic Ring

The chlorine atom on the benzene (B151609) ring of this compound can also participate in various chemical reactions, most notably in cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C and C-N bonds, and aryl chlorides like this compound can serve as substrates in these transformations.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sigmaaldrich.com This reaction is widely used to form biaryl structures. While specific examples utilizing this compound were not found, its aryl chloride moiety makes it a potential substrate for this type of transformation.

Sonogashira Coupling: The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govchemicalbook.com It is catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, often an amine. nih.gov As an aryl chloride, this compound could potentially participate in Sonogashira couplings to introduce an alkynyl substituent onto the benzene ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. nih.govfishersci.semasterorganicchemistry.com This reaction is significant for its broad substrate scope and functional group tolerance, allowing for the formation of aryl amines that are difficult to synthesize by other methods. fishersci.se this compound could potentially act as the aryl halide component in this reaction, coupling with another amine to form a diaminobenzyl derivative.

Beyond cross-coupling reactions, the chloro group can be involved in other transformations.

Nucleophilic Aromatic Substitution (SNAr): In general, aryl chlorides are unreactive towards nucleophilic aromatic substitution unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. nih.gov The aminomethyl group (-CH2NH2) in this compound is not a strong electron-withdrawing group, and therefore, the compound is expected to be relatively unreactive towards traditional SNAr reactions.

Reductive Dehalogenation: The chlorine atom can be removed from the aromatic ring through a process called reductive dehalogenation. This can be achieved using various reducing agents or catalytic hydrogenation. Studies on related compounds like 3-chlorobenzoate (B1228886) have shown that this transformation can be mediated by microbial systems. fishersci.se This reaction converts this compound into benzylamine (B48309).

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound, with its primary amine functionality, is a suitable component for various MCRs, leading to the synthesis of diverse heterocyclic structures.

One notable example is the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. In this reaction, an isatoic anhydride, an aldehyde, and an amine are condensed together. The reaction proceeds through the initial formation of a Schiff base between the amine and the aldehyde, followed by an intramolecular cyclization with the isatoic anhydride. While specific examples detailing the use of this compound are not extensively documented in readily available literature, its structural similarity to other substituted benzylamines that are successful in this reaction suggests its compatibility. The general reaction is often catalyzed by various acids or metal catalysts and can be performed under solvent-free conditions or in various solvents like ethanol (B145695) or tert-butanol (B103910) researchgate.netnih.govorganic-chemistry.orgresearchgate.net.

Another significant class of MCRs where benzylamines are utilized is in the synthesis of pyrazoles. These reactions often involve the condensation of a hydrazine (B178648) derivative, a 1,3-dicarbonyl compound, and an aldehyde. The versatility of this reaction allows for the incorporation of various substituted amines, indicating that this compound could be a viable substrate in the synthesis of functionalized pyrazole (B372694) derivatives nih.govwikipedia.orgnih.gov.

Furthermore, this compound can participate in the synthesis of benzimidazoles. For instance, in a metal-free oxidative cyclization, this compound can react with 1,2-diaminobenzene derivatives, catalyzed by salicylic (B10762653) acid derivatives under an oxygen atmosphere, to yield 2-(3-chlorophenyl)-1H-benzimidazole in good yields qut.edu.au.

Table 1: Examples of Multi-Component Reactions Involving Benzylamines

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Isatoic anhydride, Aromatic aldehyde, Amine | FeCl3/neutral Al2O3, tert-butanol, reflux | 2,3-dihydroquinazolin-4(1H)-one derivative | Moderate to good | researchgate.net |

| Synthesis of Benzimidazoles | This compound, 1,2-Diaminobenzene | 4,6-Dimethoxysalicylic acid, O2, Toluene (B28343), 110 °C | 2-(3-Chlorophenyl)-1H-benzimidazole | 79% | qut.edu.au |

Oxidation Reactions of Benzylamines

The oxidation of benzylamines is a fundamental transformation that can lead to a variety of products, most notably imines and aldehydes. Several methods have been developed for this purpose, ranging from metal-catalyzed aerobic oxidations to photocatalytic approaches.

The aerobic oxidation of benzylamines to the corresponding imines is a green and atom-economical process. Various catalytic systems have been shown to be effective for this transformation. For instance, a metal-free approach using salicylic acid derivatives as organocatalysts can efficiently promote the oxidative coupling of benzylamines to N-benzylidenebenzylamines under an oxygen atmosphere qut.edu.au. In a study, the oxidation of this compound using 4,6-dimethoxysalicylic acid as a catalyst in toluene at 110°C under an oxygen atmosphere resulted in the formation of N-(3-chlorobenzylidene)-3-chlorobenzylamine in a 91% yield qut.edu.au.

Transition metal catalysts are also widely employed for the aerobic oxidation of benzylamines. For example, iron-based catalysts have been reported to catalyze the oxidation of benzylamines to imines in an air atmosphere nih.govfrontiersin.org.

Photocatalysis offers a mild and efficient alternative for the oxidation of benzylamines. These reactions are typically carried out under visible light irradiation in the presence of a photosensitizer. The selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), which can then react with an amine to form an imine, has been demonstrated using gold nanoparticles supported on zirconium dioxide (Au/ZrO2) as a catalyst qut.edu.au. While this is a two-step, one-pot synthesis of an imine starting from an alcohol and an amine, it highlights the oxidative step that is relevant to benzylamine chemistry.

The direct oxidation of benzylamines to benzaldehydes is another important transformation. This can be achieved using various oxidizing agents and catalytic systems. For example, the selective oxidation of benzyl alcohol to benzaldehyde has been extensively studied with various catalysts, and similar methodologies can be adapted for the oxidation of benzylamines nih.govfrontiersin.orgrsc.org.

Table 2: Examples of Oxidation Reactions of Benzylamines

| Substrate | Catalyst/Oxidant | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | 4,6-Dimethoxysalicylic acid / O2 | Toluene, 110 °C | N-(Benzylidene)benzylamine | 87% | qut.edu.au |

| This compound | 4,6-Dimethoxysalicylic acid / O2 | Toluene, 110 °C | N-(3-Chlorobenzylidene)-3-chlorobenzylamine | 91% | qut.edu.au |

| 4-Methylbenzylamine | 4,6-Dimethoxysalicylic acid / O2 | Toluene, 110 °C | N-(4-Methylbenzylidene)-4-methylbenzylamine | 95% | qut.edu.au |

| 4-Methoxybenzylamine | 4,6-Dimethoxysalicylic acid / O2 | Toluene, 110 °C | N-(4-Methoxybenzylidene)-4-methoxybenzylamine | 95% | qut.edu.au |

| Benzyl alcohol and Benzylamine | 3 wt% Au/ZrO2 / O2 | Toluene, 60 °C | N-Benzylidenebenzylamine | 87% | qut.edu.au |

Spectroscopic Characterization and Structural Elucidation of 3 Chlorobenzylamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the structure and purity of organic compounds by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of 3-Chlorobenzylamine provides characteristic signals corresponding to the different proton environments within the molecule. Typical data for this compound in CDCl₃ at 300 MHz includes signals in the aromatic region and a singlet for the methylene (B1212753) protons. For instance, observed chemical shifts (δ) are reported around 7.33-7.30 ppm (1H, m), 7.28-7.19 ppm (3H, m) for the aromatic protons, and a singlet at 3.87 ppm (2H, s) for the methylene (CH₂) protons rsc.org. These chemical shifts and splitting patterns are consistent with the expected structure of this compound, where the aromatic protons exhibit complex splitting due to their different positions relative to the chlorine atom and the methylene group, while the two methylene protons are equivalent, resulting in a singlet.

In complexes involving this compound or related benzylamines, the ¹H NMR spectra can show shifts in signal positions and changes in multiplicity due to the coordination of the amine group to a metal center or involvement in other interactions. For example, in some synthesized complexes, the methylene (CH₂) protons have been observed in the region of 4.65 – 4.95 ppm or 4.67 – 4.47 ppm, and the aromatic protons appear around 7.08 – 7.66 ppm or 7.15-7.48 ppm iiste.orgeajournals.org. These shifts relative to the free ligand indicate changes in the electronic environment upon complexation.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) | Solvent | Frequency (MHz) | Source |

|---|---|---|---|---|---|---|---|

| ¹H | 7.33-7.30 | m | 1H | Aromatic CH | CDCl₃ | 300 | rsc.org |

| ¹H | 7.28-7.19 | m | 3H | Aromatic CH | CDCl₃ | 300 | rsc.org |

| ¹H | 3.87 | s | 2H | CH₂ | CDCl₃ | 300 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The number of signals and their chemical shifts are indicative of the different carbon environments. For this compound, the ¹³C NMR spectrum in CDCl₃ at 75 MHz shows signals corresponding to the aromatic carbons and the methylene carbon rsc.org. Reported chemical shifts include peaks at δ 145.57, 134.64, 130.08, 127.52, 127.20, and 125.48 ppm for the aromatic carbons, and a signal at 46.25 ppm for the methylene carbon rsc.org. These values are consistent with the structure, reflecting the varying electronic densities on the carbon atoms due to the chlorine substituent and the amine group.

In metal complexes or derivatives, changes in the ¹³C NMR spectrum, particularly for carbons near the coordination site, can be observed. For instance, in some Schiff base complexes, the azomethine (-C=N-) carbon signal appears around 148.58 ppm, and aromatic carbons are observed in the region of 139.44−110.01 ppm ijnc.irresearchgate.net. While these examples are for related compounds or complexes, they illustrate how complexation affects the chemical shifts of the ligand's carbon atoms.

| Nucleus | Chemical Shift (δ, ppm) | Assignment (Proposed) | Solvent | Frequency (MHz) | Source |

|---|---|---|---|---|---|

| ¹³C | 145.57 | Aromatic C | CDCl₃ | 75 | rsc.org |

| ¹³C | 134.64 | Aromatic C | CDCl₃ | 75 | rsc.org |

| ¹³C | 130.08 | Aromatic C | CDCl₃ | 75 | rsc.org |

| ¹³C | 127.52 | Aromatic C | CDCl₃ | 75 | rsc.org |

| ¹³C | 127.20 | Aromatic C | CDCl₃ | 75 | rsc.org |

| ¹³C | 125.48 | Aromatic C | CDCl₃ | 75 | rsc.org |

| ¹³C | 46.25 | CH₂ | CDCl₃ | 75 | rsc.org |

Phosphorus Nuclear Magnetic Resonance (³¹P NMR) for Phosphonate (B1237965) Derivatives

³¹P NMR spectroscopy is specifically used to study compounds containing phosphorus atoms, such as phosphonate derivatives of this compound. This technique is sensitive to the electronic environment of the phosphorus nucleus and can provide information about the bonding and oxidation state of phosphorus. While specific ³¹P NMR data for a phosphonate derivative directly synthesized from this compound is not extensively detailed in the provided search results, studies on other phosphonate compounds show characteristic ³¹P NMR shifts. For example, dimethyl quinoxalin-2-ylphosphonate shows a signal at δ 10.7 ppm in CDCl₃ at 243 MHz, and dimethyl (8-methoxyquinolin-2-yl)phosphonate shows a signal at δ 12.8 ppm under similar conditions rsc.org. Another phosphonic acid derivative showed a ³¹P NMR signal at δ 12.2 ppm rsc.org. The chemical shifts in ³¹P NMR are highly dependent on the substituents attached to the phosphorus atom. The formation of a phosphonate derivative from this compound would involve a P-C or P-N bond, and the ³¹P chemical shift would be characteristic of the resulting phosphonate structure. One study mentions the synthesis of a 2-chlorobenzyl ammonium (B1175870) salt of phosphonic acid, characterized by ³¹P NMR spectroscopy, among other techniques researchgate.net.

| Nucleus | Chemical Shift (δ, ppm) | Compound Type | Solvent | Frequency (MHz) | Source |

|---|---|---|---|---|---|

| ³¹P | 10.7 | Dimethyl quinoxalin-2-ylphosphonate | CDCl₃ | 243 | rsc.org |

| ³¹P | 12.8 | Dimethyl (8-methoxyquinolin-2-yl)phosphonate | CDCl₃ | 243 | rsc.org |

| ³¹P | 12.2 | Phosphonic acid derivative | CDCl₃ | 243 | rsc.org |

| ³¹P | Data available | 2-chlorobenzyl ammonium salt of phosphonic acid | Not specified | Not specified | researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. The IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of its amine (NH₂) and aromatic C-H bonds, as well as C-Cl and C-N stretching vibrations. While a detailed list of specific peak assignments for this compound is not consistently provided across the search results, some sources indicate that FT-IR spectra have been recorded and are available nih.govvwr.comchemicalbook.com.

In complexes formed with this compound, shifts in the characteristic IR bands, particularly those associated with the amine group (N-H stretching and bending) and any newly formed coordination bonds (e.g., M-N stretching), provide evidence of complex formation. For example, in some metal complexes involving amine ligands, bands around 3200-3300 cm⁻¹ (N-H stretching) and shifts in C=N stretching vibrations in Schiff base complexes are observed ijnc.iriiste.orgchemclassjournal.combioline.org.br. The presence of coordinated water molecules in complexes can also be indicated by a broad band around 3400–3450 cm⁻¹ ijnc.ir. Studies on phosphonate compounds show a characteristic IR band for the P=O stretching vibration, typically around 1260-1291 cm⁻¹ rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Upon complexation with metal ions, the UV-Vis spectrum of this compound can change significantly due to the involvement of the amine's lone pair in coordination and potential charge transfer transitions between the metal and the ligand. Metal complexes often exhibit absorption bands in the visible region due to d-d transitions and in the UV region due to ligand-to-metal or metal-to-ligand charge transfer transitions researchgate.netrsc.orgias.ac.inchemclassjournal.combioline.org.brresearchgate.net. These changes in the UV-Vis spectrum are a key indicator of complex formation and can provide information about the electronic structure and geometry of the complex.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This technique is invaluable for confirming the molecular weight of this compound and its complexes, and for determining their elemental composition. The mass spectrum of this compound would show a molecular ion peak at m/z corresponding to its molecular weight (approximately 141.6 g/mol for C₇H₈ClN) nih.govfishersci.sefishersci.ca. The presence of chlorine can be identified by the characteristic isotopic peaks at M+ and M+2 in a roughly 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

For complexes, mass spectrometry, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), can provide molecular ion peaks or characteristic fragmentation patterns that confirm the formation and composition of the complex ias.ac.inbioline.org.br. Predicted mass-to-charge ratios for different adducts of bis(3-chlorobenzyl)amine, a related compound, have been calculated, illustrating the type of data obtainable from MS analysis of benzylamine (B48309) derivatives uni.lu. High-resolution mass spectrometry (HRMS) can provide more precise mass measurements, allowing for the determination of the exact elemental composition rsc.org.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a technique used to analyze the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and potential fragments of a compound. ESI-MS has been applied in the characterization of complexes involving benzylamine derivatives, which can include this compound or related chlorinated benzylamines as ligands.

For instance, ESI-MS was used to characterize transition metal complexes obtained from an ionic liquid-supported Schiff base derived from 2-hydroxy-5-chlorobenzylamine. The ESI-MS data for a synthesized Ni(II) complex showed a peak at m/z 586, corresponding to the [(M+2H-2BF4)+] fragment, where M represents the molecular ion of the complex [(C26H28NiCl2N6O2)]. ias.ac.in Similarly, for a Cu(II) complex, the ESI-MS showed a peak corresponding to the [M-H-2BF4]+ fragment. ias.ac.in These findings demonstrate the utility of ESI-MS in confirming the formation and identifying charged species of complexes containing chlorinated benzylamine derivatives.

Another study on mononuclear iron(II) complexes based on N-donor tridentate Schiff base ligands derived from pyridine-2,6-dicarboxaldehyde and either benzylamine or this compound also utilized ESI-MS for characterization. For the complex derived from benzylamine (L1), ESI-MS showed peaks at 917.04 (M+-ClO4-) and 818.09 (M2+). For the complex derived from this compound (L2), ESI-MS showed peaks at 781.20 (M+-ClO4-) and 681.24 (M2+). mdpi.com These results help confirm the presence of the expected complex ions in the gas phase.

Platinum(II) dichlorido complexes involving N6-benzyladenosine-based N-donor ligands, including those with chlorinated benzyl (B1604629) substituents like 2-chlorobenzyl and 4-chlorobenzyl, were also characterized by mass spectrometry, including ESI-MS. mdpi.com ESI- mass spectra of these complexes typically showed pseudomolecular peaks corresponding to [PtCl2(Ln)2-H]-, where Ln represents the ligand. mdpi.com More intensely, peaks corresponding to [PtCl3(Ln)2]- species were observed. mdpi.com Species involving the adenine (B156593) derivative without the ribose moiety were also detected. mdpi.com

ESI-MS is a common technique for analyzing metal complexes, providing insights into their ionic composition and fragmentation patterns. ias.ac.inrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of a compound or ion. HRMS is a valuable tool for confirming the identity and purity of synthesized compounds, including this compound and its derivatives or complexes.

In the synthesis of N-(3-Chlorobenzylamino)-3-chlorobenzylphosphonic acid, HRMS (TOF MS ESI-) was used to characterize the product. The calculated mass for [M - H]- was 344.0010 and 345.9983, and the found values were 344.0016 and 345.9978, which were in good agreement. mdpi.com This demonstrates the use of HRMS in verifying the molecular formula of a complex formed from this compound.

Another study involving the synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, a compound synthesized using 4-chlorobenzylamine, employed HRMS for characterization. The HRMS calculated for C10H12ClN5O2 (M+H)+ was 270.0752, and the found value was 270.0747, confirming the molecular formula of the synthesized compound. mdpi.com While this specific example uses 4-chlorobenzylamine, it illustrates the application of HRMS in confirming the elemental composition of compounds derived from chlorinated benzylamines.

HRMS has also been used in the characterization of secondary amines synthesized via ruthenium-catalyzed deaminative coupling reactions, including those involving benzylamine derivatives. For a product with the molecular formula C16H18ClNO, HRMS (ESI-TOF) calculated [M+H]+ as 276.1150, and the found value was 276.1122. nih.govcore.ac.uk This highlights the use of HRMS in confirming the mass of protonated species in reaction products involving benzylamines.

In the context of synthesizing charged cholinesterase inhibitors, HRMS was used to characterize a compound synthesized using this compound. For a compound with the formula C13H10N3OS, HRMS calculated [M + H]+ as 255.0466, and the measured value was 255.0463. mdpi.com

HRMS provides precise mass measurements that are crucial for confirming the elemental composition of organic molecules and complexes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and molecular conformation, which is essential for understanding the solid-state structure of this compound and its complexes.

While direct X-ray crystal structure data for the free this compound molecule was not found in the search results, several studies report the X-ray crystal structures of complexes and derivatives synthesized using chlorinated benzylamines, including this compound or its isomers.

For example, the crystal structure of a cobalt(III) complex with N-salicylidene-2-hydroxy-5-chlorobenzylamine (H2scba), [n-(C4H9)4N][Co(scba)2], was determined by single-crystal X-ray diffraction. chemicalpapers.com The complex crystallized in the monoclinic space group P21/n. chemicalpapers.com The structure revealed an octahedral cobalt(III) complex anion with two scba2- ligands coordinated in a meridional fashion. chemicalpapers.com

Another study reported the X-ray crystal structure of a Mn(IV) complex with N-salicylidene-2-hydroxy-5-chlorobenzylamine (H2L), Mn(L)2·2THF. oup.com The structure was determined by X-ray crystallography, providing insights into the coordination environment around the manganese ion. oup.com

The crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, synthesized using 4-chlorobenzylamine, was determined by single-crystal X-ray diffraction. mdpi.com The compound crystallized in the monoclinic system with space group P21/c. mdpi.com The structure showed a benzene (B151609) ring and a 1,3,5-triazine (B166579) ring, with the triazine ring exhibiting a half-chair conformation. mdpi.com The crystal structure was stabilized by intramolecular and intermolecular hydrogen bonding interactions. mdpi.com

X-ray crystallography has also been used to determine the structure of a cage compound formed from the reaction of glyoxal (B1671930) with 4-chlorobenzylamine. rsc.org

These examples demonstrate the critical role of X-ray crystallography in providing definitive structural information for complexes and derivatives containing chlorinated benzylamine moieties, which can be extended to understanding the structural behavior of this compound in similar solid-state environments.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage of key elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the purity and confirming the empirical formula of synthesized compounds and their complexes.

Elemental analysis has been widely used to characterize metal complexes synthesized with benzylamine derivatives, including those with chlorinated benzylamine ligands. For instance, transition metal complexes obtained from an ionic liquid-supported Schiff base derived from 2-hydroxy-5-chlorobenzylamine were characterized by elemental analysis, alongside other techniques. ias.ac.inresearchgate.net The analytical results for a synthesized ionic liquid showed good agreement between the found and calculated percentages for carbon, hydrogen, and nitrogen. ias.ac.in Similarly, elemental analysis results for metal complexes, such as Ni(II) and Cu(II) complexes, were presented to confirm their composition. ias.ac.in

In the synthesis of mixed ligand complexes of transition metals with Schiff bases, including one derived from 2-chlorobenzylamine, elemental analysis was performed. The analysis indicated a 1:1:1 stoichiometry for the metal:ligand1:ligand2 ratio in the complexes. jocpr.com The C, H, and N analyses were reported to agree well with the theoretical values. jocpr.comiiste.org

Platinum(IV) complexes with benzylamine derivatives, including chlorinated benzylamines, have also been characterized by elemental analysis. researchgate.net For a platinum complex synthesized with this compound, the elemental analysis results for carbon, hydrogen, and nitrogen were reported and compared to the calculated values for the proposed formula. researchgate.net

Elemental analysis by combustion has been used to determine the percentage of nitrogen in modified glucan compounds functionalized with this compound, allowing for the calculation of the extent of amine incorporation. google.com

These examples underscore the importance of elemental analysis in providing compositional data that supports the successful synthesis and confirms the empirical formula of this compound and its various complexes and derivatives.

Computational Chemistry and Theoretical Studies on 3 Chlorobenzylamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational to the computational study of molecular systems. DFT methods provide a robust framework for investigating the electronic properties of molecules by approximating the many-body electronic Schrödinger equation. These calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and a host of electronic parameters that govern the behavior of 3-chlorobenzylamine.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The analysis of these orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. ossila.comlibretexts.orgyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net

For a molecule like this compound, DFT calculations can map out the electron density distribution and generate Molecular Electrostatic Potential (MEP) surfaces. niscpr.res.inniscpr.res.in These maps visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. Analysis of canonical molecular orbitals can reveal the extent of π-electron conjugation and the influence of the chloro and aminomethyl substituents on the electronic structure of the benzene (B151609) ring. nih.gov

Table 1: Representative Electronic Properties from DFT Calculations

This table illustrates typical parameters obtained from DFT calculations for an aromatic amine like this compound. The values are conceptual and serve to demonstrate the output of such an analysis.

| Calculated Property | Conceptual Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule, arising from the charge distribution. |

| Electron Affinity | 0.7 eV | Energy released when an electron is added to a neutral molecule. |

| Ionization Potential | 8.5 eV | Energy required to remove an electron from a neutral molecule. |

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Computational methods can be used to explore the conformational landscape of this compound by calculating the potential energy as a function of bond rotations. Studies on benzylamine (B48309) and its derivatives have shown that the torsion angle between the phenyl ring and the C-N bond is a critical parameter in determining the most stable conformer. colostate.edu By performing geometry optimization, typically using DFT, researchers can identify the minimum-energy conformations (the most stable structures) and the energy barriers between them. mdpi.com This information is vital for understanding how the molecule might orient itself when interacting with other molecules or biological receptors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. digitellinc.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding mechanism favorability. For reactions involving this compound, such as nucleophilic additions or cyclopalladation, computational studies can help distinguish between different possible mechanisms. acs.orgnih.govmdpi.com For instance, kinetic isotope effect calculations can be compared with experimental data to validate a proposed transition state structure. nih.gov These models provide a molecular-level picture of bond-making and bond-breaking processes that is often inaccessible through experimental means alone.

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. niscpr.res.in This method is central to structure-based drug design. For this compound, docking simulations can be used to predict how it or its derivatives might bind to the active site of a target enzyme. The simulation calculates a "docking score," which estimates the binding affinity, and reveals key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

Notably, this compound is listed in the Protein Data Bank (PDB) as a ligand (ligand code: C2A) in the crystal structure of a human protein (PDB ID: 2C8Z). nih.gov This experimental structure provides an excellent starting point and validation target for docking simulations. Researchers can use this information to understand the specific interactions that govern its binding and to computationally design modifications to improve potency or selectivity.

Table 2: Example of a Molecular Docking Simulation Report

This table presents a hypothetical summary of a docking simulation of this compound into the active site of PDB entry 2C8Z.

| Parameter | Result | Details |

| Target Protein | Human Protein (PDB ID: 2C8Z) | The macromolecular receptor used in the simulation. |

| Binding Affinity (Score) | -6.8 kcal/mol | A calculated estimate of the binding free energy; more negative values indicate stronger binding. |

| Key Interacting Residues | TYR 82, ASP 129, PHE 210 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking | The primary non-covalent forces stabilizing the ligand-protein complex. |

| Hydrogen Bond(s) | Amine group (donor) with ASP 129 (acceptor) | Specific hydrogen bond interaction identified between the ligand and a key residue. |

| Pi-Pi Interaction(s) | Chlorophenyl ring with PHE 210 | Stacking interaction between the aromatic rings of the ligand and an amino acid residue. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. atlantis-press.com QSAR models are built by calculating a set of molecular descriptors (properties derived from the chemical structure) for each compound and then using statistical methods to correlate these descriptors with the observed activity. biolscigroup.us

For a series of derivatives based on the this compound scaffold, a QSAR study could be performed to predict their potential as, for example, enzyme inhibitors. nih.govnih.gov Descriptors can include electronic properties (like atomic charges or HOMO/LUMO energies from DFT), hydrophobic properties (like logP), and steric properties (like molecular volume or surface area). nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds.

Table 3: Components of a Typical QSAR Study

| Component | Description | Example for this compound Derivatives |

| Dataset | A series of structurally related compounds with measured biological activity. | 20 different substituted benzylamine analogs with measured IC50 values against a target enzyme. |

| Molecular Descriptors | Numerical values representing various physicochemical properties of the molecules. | LogP (hydrophobicity), Dipole Moment (electronic), Molecular Weight (steric), HOMO energy (quantum chemical). |

| Statistical Model | A mathematical equation that correlates the descriptors with the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |

| Model Validation | Statistical tests to ensure the model is robust and has predictive power. | Cross-validation (leave-one-out), prediction on an external test set, randomization tests. |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and interpreting various types of molecular spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. github.ioarxiv.orgarxiv.org By performing DFT calculations, one can compute the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. niscpr.res.in Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. niscpr.res.indergipark.org.tr

These theoretical spectra are invaluable for several reasons. They can aid in the assignment of experimental spectra, helping to attribute specific peaks to particular vibrational modes or nuclei. researchgate.net Furthermore, by comparing the calculated spectrum of a proposed structure with an experimental one, computational spectroscopy can be a crucial tool for structure verification and elucidation. Recent advances in machine learning also show promise for predicting spectra with high accuracy and speed. arxiv.orgarxiv.org

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

| Spectrum | Experimental Data (cm⁻¹ or ppm) | Calculated Data (DFT) (cm⁻¹ or ppm) | Assignment/Interpretation |

| FT-IR | ~3370, 3290 | ~3375, 3295 | N-H stretching vibrations of the primary amine group. |

| FT-IR | ~3050 | ~3055 | Aromatic C-H stretching vibrations. |

| FT-IR | ~1600, 1475 | ~1605, 1480 | C=C stretching vibrations of the benzene ring. |

| FT-IR | ~780 | ~785 | C-Cl stretching vibration. |

| ¹H NMR | ~1.5 ppm (singlet, 2H) | ~1.45 ppm | Protons of the -NH₂ group. |

| ¹H NMR | ~3.8 ppm (singlet, 2H) | ~3.78 ppm | Protons of the benzylic -CH₂- group. |

| ¹H NMR | ~7.2-7.4 ppm (multiplet, 4H) | ~7.25-7.45 ppm | Aromatic protons on the substituted ring. |

| ¹³C NMR | ~46 ppm | ~45.5 ppm | Carbon of the benzylic -CH₂- group. |

| ¹³C NMR | ~126-134 ppm | ~126.5-134.5 ppm | Aromatic carbons, including the carbon bonded to chlorine. |

Applications in Advanced Materials Science and Engineering

Utilization in Perovskite Solar Cell Development

The development of stable and efficient perovskite solar cells is a major focus of materials science research. A common strategy to enhance their performance and longevity is the use of passivation layers, often created from organic molecules that can form two-dimensional (2D) structures on the surface of the three-dimensional (3D) perovskite. These layers can reduce defects, optimize energy levels, and improve the lifetime of charge carriers.

Role in Catalytic Systems and Reaction Design

In the field of catalysis, organic molecules like benzylamines can serve various roles, including as ligands that coordinate with metal centers to influence the catalyst's activity, selectivity, and stability. They can also act as precursors for the synthesis of more complex catalytic structures.

The available literature indicates that 3-Chlorobenzylamine is utilized as a chemical intermediate in the synthesis of various organic compounds. However, detailed research on its direct role within a catalytic system, either as a ligand for a metal catalyst or as an organocatalyst itself, is not described in the search results. The electronic and steric properties of this compound, influenced by the presence and position of the chlorine atom, could theoretically make it a candidate for such applications, but this potential has not been explored in the reviewed literature.

Biological Activity and Medicinal Chemistry Research Involving 3 Chlorobenzylamine

Design and Synthesis of Biologically Active Derivatives

3-Chlorobenzylamine serves as a key building block in the synthesis of diverse chemical entities with potential biological activities. Its primary amine functional group and substituted aromatic ring allow for various chemical transformations and conjugations. For example, it has been used in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives through cyclization reactions with precursors like 2-amino benzoyl chloride. smolecule.com Additionally, this compound has been employed in nucleophilic substitution reactions to synthesize benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives. mdpi.comnih.gov These synthetic strategies aim to create novel compounds with enhanced or specific biological properties.

Other derivatives involving the this compound moiety have been synthesized and evaluated for biological activity. These include Schiff bases formed by the condensation of this compound with aldehydes or ketones. ijnc.ir Metal complexes incorporating such Schiff bases have also been synthesized, with studies indicating that complexation can enhance the biological activity of the ligand. ijnc.irresearchgate.net Furthermore, this compound has been utilized in the synthesis of complex structures like (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-(3-chloro-benzyl)-amine, which are of interest in pharmacology and medicinal chemistry. ontosight.ai Betulonic acid derivatives containing 1,2,3-triazole fragments have also been synthesized using this compound as a reactant. mdpi.comnih.gov

Investigation of Antimicrobial Efficacy

Research has investigated the antimicrobial properties of this compound derivatives against various microorganisms, including bacteria and fungi.

Antibacterial Activity

Studies have evaluated the antibacterial activity of compounds derived from this compound against both Gram-positive and Gram-negative bacteria. Some Schiff bases derived from 4-chlorophenyl compounds, which are related to this compound derivatives, have shown moderate antibacterial activity against strains such as E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 μg/mL for certain derivatives.

Betulonic acid derivatives synthesized using this compound have also demonstrated antibacterial activity. Certain compounds showed moderate activity against Staphylococcus aureus ATCC 6538 and Escherichia coli ATCC 25922, with MICs of 12.5 µg/mL. mdpi.comresearchgate.netpreprints.org Some of these derivatives exhibited antibacterial activity comparable to or exceeding that of standard antibiotics like ceftriaxone (B1232239) and benzylpenicillin sodium against E. coli. mdpi.comnih.gov

Metal complexes of Schiff bases derived from related chlorobenzylamines have also shown enhanced antibacterial activity compared to the free ligand. ijnc.irresearchgate.net

Antifungal Activity

The antifungal activity of this compound derivatives has also been explored. While some initial studies on Schiff bases indicated relatively weak efficacy against fungi like Candida albicans and Aspergillus niger with MIC values typically exceeding 128 μg/mL, further research has identified derivatives with more promising antifungal properties.

Betulonic acid derivatives containing this compound-derived triazole fragments have shown antifungal action against Candida albicans ATCC 10231, albeit at higher concentrations (25-50 µg/mL) compared to a standard like nystatin (B1677061) (MIC = 12.5 µg/mL). nih.govresearchgate.net

Some hydrazine-based compounds, which could potentially be synthesized using related benzylamine (B48309) structures, have demonstrated significant antifungal activity against Candida albicans, including drug-resistant clinical isolates, and have shown the ability to inhibit biofilm formation. nih.govresearchgate.net

Mechanism of Antimicrobial Action Studies

Investigations into the mechanism of antimicrobial action of compounds related to this compound derivatives are ongoing. For instance, studies on quinazoline-2,4(1H,3H)-dione derivatives suggest that some may exert antibacterial effects by inhibiting bacterial enzymes crucial for DNA replication, such as gyrase and DNA topoisomerase IV. smolecule.com

Research on other imine derivatives has explored their interaction with various bacterial processes. An iodinated imine, an analogue of rafoxanide, demonstrated bactericidal action and interfered with the synthesis pathways of nucleic acid, protein, and peptidoglycan in Staphylococcus aureus. asm.org These studies provide insights into potential mechanisms by which this compound derivatives might exert their antimicrobial effects, though specific mechanisms for this compound derivatives require further detailed investigation.

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their ability to inhibit enzymes, particularly cholinesterases.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are important targets in the search for treatments for neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.govresearchgate.net this compound has been used in the synthesis of compounds designed as cholinesterase inhibitors.

Novel heterodimeric compounds incorporating a this compound moiety have been synthesized and evaluated for their inhibitory potency against AChE and BuChE. mdpi.comnih.gov For example, a saccharin (B28170) derivative (compound 42) synthesized using this compound was identified as a potent and selective acetylcholinesterase inhibitor with an IC₅₀ value of 70 nM against Electrophorus electricus AChE. nih.gov Another study involving isoindoline-1,3-dione derivatives also reported a compound incorporating this compound that showed inhibition of AChE. nih.gov

Research on thienobenzo-triazole derivatives with a 3-chlorobenzyl substituent at the triazole unit also demonstrated very good inhibitory activity against BuChE. mdpi.com

These studies highlight the utility of the this compound structure in the design of enzyme inhibitors, particularly those targeting cholinesterases.

Here is a table summarizing some of the research findings on the biological activity of this compound derivatives:

| Compound Type | Biological Activity Investigated | Specific Findings | Relevant Section |

| Schiff bases (related to this compound) | Antibacterial | Moderate activity against E. coli and B. subtilis (MIC 16-64 μg/mL for some derivatives). | 7.2.1 |

| Betulonic acid derivatives | Antibacterial | Moderate activity against S. aureus and E. coli (MIC 12.5 µg/mL for some compounds). mdpi.comresearchgate.netpreprints.org Comparable/exceeding standard antibiotics. mdpi.comnih.gov | 7.2.1 |

| Metal complexes of Schiff bases | Antibacterial | Enhanced activity compared to free ligand. ijnc.irresearchgate.net | 7.2.1 |

| Betulonic acid derivatives | Antifungal | Slight activity against C. albicans (MIC 25-50 µg/mL for some compounds). nih.govresearchgate.net | 7.2.2 |

| Hydrazine-based compounds (related structures) | Antifungal | Significant activity against C. albicans, including resistant strains; inhibited biofilm formation. nih.govresearchgate.net | 7.2.2 |

| Quinazoline-2,4(1H,3H)-dione derivatives | Mechanism of Antimicrobial Action | Suggested inhibition of bacterial enzymes like gyrase and DNA topoisomerase IV. smolecule.com | 7.2.3 |

| Iodinated imine (analogue) | Mechanism of Antimicrobial Action | Bactericidal; interfered with nucleic acid, protein, and peptidoglycan synthesis. asm.org | 7.2.3 |

| Benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives | Cholinesterase Inhibition | Potent and selective EeAChE inhibitor (IC₅₀ = 70 nM for compound 42). nih.gov | 7.3.1 |

| Isoindoline-1,3-dione derivatives | Cholinesterase Inhibition | Compound incorporating this compound showed AChE inhibition. nih.gov | 7.3.1 |

| Thienobenzo-triazole derivatives | Cholinesterase Inhibition (BuChE) | Very good inhibitory activity against BuChE. mdpi.com | 7.3.1 |

Anti-proliferative and Cytotoxic Activity Evaluations

Studies have investigated the anti-proliferative and cytotoxic potential of compounds incorporating the this compound moiety. For instance, in the evaluation of novel nucleoside analogues, a 3-chlorobenzylamino derivative (compound 10) showed moderate cytotoxic activity against three tested cell lines, although it was significantly less potent than the reference compound EAdo. The IC50 values for compound 10 were in the range of 22–50 µM. nih.gov

In another study focusing on quinazolinone-based anticancer agents, this compound was used in the synthesis of a compound (compound 3h) that demonstrated anti-proliferative activity. bham.ac.uk

Research on betulonic acid derivatives containing 1,2,3-triazole fragments, synthesized using this compound, also included cytotoxicity evaluations. Some of these derivatives showed cytotoxic effects against tested cell lines. mdpi.compreprints.org

While this compound itself may not always be the primary cytotoxic agent, its incorporation into larger molecular structures has been shown to impart or contribute to anti-proliferative and cytotoxic properties in various compound series.

Exploration of Central Nervous System (CNS) Target Interactions

The interaction of compounds with Central Nervous System (CNS) targets is a critical area in drug discovery for neurological disorders. While direct research specifically on this compound's interaction with CNS targets is not extensively detailed in the provided context, related studies offer insights into the potential of benzylamine derivatives in this area.

For example, in the exploration of purine (B94841) analogues as potential nucleoside therapeutics, modifications including the this compound group were investigated for their activity, including potential interactions relevant to CNS applications. nih.gov Additionally, research into predicting blood-brain barrier permeability, a key factor for CNS drug delivery, is relevant to understanding the potential of this compound-containing compounds to reach CNS targets. mdpi.comresearchgate.netnih.gov

Further research is needed to specifically delineate the interactions of this compound or its derivatives with defined CNS targets.

Ligand Design for Metal Complexes with Pharmacological Potential

This compound and its derivatives have been explored as ligands in the design of metal complexes with potential pharmacological activities. Schiff bases derived from amines, including benzylamines, are known to form complexes with transition metals, and these complexes can exhibit enhanced biological activities compared to the free ligands. jocpr.comijnc.ir

Studies have reported the synthesis and characterization of metal complexes, such as those with copper(II), involving ligands structurally related to this compound. These complexes have been evaluated for various biological activities, including antimicrobial and cytotoxic effects. jocpr.comresearchgate.netresearchgate.net

For instance, copper(II) complexes with 6-(3-chlorobenzylamino)purine (HL2) were synthesized and their cytotoxic activity was determined against several human cancer cell lines, including mouse melanoma (B16-FO), human malignant melanoma (G361), human osteogenic sarcoma (HOS), and human breast adenocarcinoma (MCF7). researchgate.net The complexation with metal ions like copper(II) and silver(I) has been observed to enhance the antibacterial and antifungal potentials of ligands. researchgate.net

The use of this compound-derived ligands in metal complexes represents an area of research aimed at developing new compounds with potentially improved pharmacological profiles.

Blood-Brain Barrier (BBB) Permeability Assessment for Drug Delivery

Assessing the permeability of the blood-brain barrier (BBB) is crucial for the development of drugs targeting the central nervous system. The ability of a compound to cross the BBB is influenced by its physicochemical properties, such as lipophilicity, hydrogen bonding potential, and size. mdpi.comresearchgate.net

While direct experimental data on the BBB permeability of this compound itself is not explicitly provided in the immediate search results, related research on predicting BBB permeability of drug-like compounds offers relevant context. Computational models and experimental techniques, such as HPLC with various stationary phases, are employed to predict and assess BBB permeation. mdpi.comresearchgate.netnih.gov

One study involving an N-(3-chlorobenzyl)-substituted compound predicted moderate blood-brain barrier permeability (BBB score = 0.45). vulcanchem.com This suggests that compounds containing the 3-chlorobenzyl moiety may possess characteristics that allow for some degree of BBB penetration, which is relevant for potential CNS applications. Further specific studies on this compound's BBB permeability would provide more definitive data.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes for compounds incorporating 3-Chlorobenzylamine often involve traditional methods. ontosight.aimdpi.comsemanticscholar.org Future research is focused on developing more sustainable and efficient synthetic pathways. This includes exploring green chemistry approaches, such as metal-free, additive-free, and base-free reactions, potentially utilizing water as a solvent. rsc.org The development of one-pot methodologies is also a key area for improving yield and reducing byproducts in the synthesis of derivatives. vulcanchem.com Photocatalytic methods for the synthesis of related benzylamines are also being investigated, suggesting potential for similar approaches with this compound. doi.org

Research into the synthesis of various derivatives highlights the ongoing effort to find efficient routes. For example, the synthesis of N-(3-Chlorobenzyl)butan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with butan-1-amine. ontosight.ai Another study details the synthesis of saccharin (B28170) derivatives using this compound in a nucleophilic substitution reaction. mdpi.comsemanticscholar.org These examples underscore the continued exploration of diverse synthetic strategies.

Unveiling New Reactivity Patterns and Applications

The chemical behavior of this compound is influenced by the reactivity of its amine group and the chlorinated aromatic ring. smolecule.com Future research aims to unveil new reactivity patterns, potentially leading to novel applications. This could involve exploring its behavior in various catalytic systems or under different reaction conditions to achieve selective transformations.

Studies on related compounds, such as N-Ethyl-3-Chlorobenzylamine and Bis(3-chlorobenzyl)amine, suggest the potential for this compound to be involved in the synthesis of a range of derivatives with varied properties. ontosight.aiuni.lucymitquimica.com The use of this compound in the synthesis of benzimidazole (B57391) derivatives and triazole-based compounds further illustrates its versatility as a building block for complex molecular structures. vulcanchem.commdpi.com

Advanced Investigation into Biological Targets and Therapeutic Potential

Research has indicated that derivatives of this compound may exhibit various biological activities, including potential antibacterial, antiviral, and anticancer properties. ontosight.ai Compounds incorporating the this compound moiety have been explored in the context of medicinal chemistry, suggesting potential interactions with biological targets such as receptors or enzymes. ontosight.ai

Specific areas of investigation include the potential of derivatives as cholinesterase inhibitors, which are relevant in the treatment of neurological disorders like Alzheimer's disease. mdpi.comsemanticscholar.orgmdpi.com Studies on platinum(IV) complexes supported by benzylamine (B48309) derivatives, including those with a chloro substituent, have shown promising anticancer activities in vitro. researchgate.net Furthermore, derivatives have demonstrated insecticidal and antifungal activities, indicating a broader spectrum of potential biological applications. mdpi.com The exploration of this compound derivatives as ligands for receptors like the free fatty acid receptor 2 (FFA2), a target for metabolic and inflammatory diseases, also represents a significant area of future research. researchgate.net

Integration with Nanotechnology and Supramolecular Chemistry